4,4'-Diphenylbenzophenone
Overview
Description
4,4’-Diphenylbenzophenone is a chemical compound with the linear formula C25H18O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4,4’-Diphenylbenzophenone is characterized by a linear formula of C25H18O . It has a molecular weight of 334.422 . More detailed structural analysis would require specific spectroscopic data, which is not available in the search results.
Physical And Chemical Properties Analysis
4,4’-Diphenylbenzophenone has a molecular weight of 334.422 . Unfortunately, the search results do not provide more detailed physical and chemical properties .
Scientific Research Applications
1. Organic Semiconductors
4,4'-Diphenylbenzophenone and its analogues, such as 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, have been found effective in the synthesis of organic semiconductors for field-effect transistors. The selenophene analogue particularly exhibited high field-effect transistor (FET) mobility (Takimiya et al., 2004).
2. Polymer Synthesis
This compound plays a significant role in the synthesis of polymers. Studies have shown its use in creating cyclic hyperbranched poly(ether ketone)s, which exhibit unique properties for various applications (Kricheldorf et al., 2003).
3. Anticancer Research
Research has explored the anticancer properties of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and its analogues. These compounds have been evaluated for their cytotoxic activities against human solid tumors, showing promising results for anticancer applications (Morgan et al., 2003).
4. Environmental and Biological Monitoring
The chemical structure of this compound and related bisphenols allows for their detection and monitoring in environmental and biological samples. This is particularly significant in the context of understanding the presence and impact of these compounds in various ecosystems (Zhao et al., 2002).
5. Photophysical Properties
Synthesis and characterization of novel poly(aryl ether ketone)s incorporating this compound derivatives have shown that these materials possess unique optical and thermal properties. This makes them suitable for applications in areas requiring materials with specific photophysical characteristics (Du et al., 2014).
6. Spectroscopic Applications
The chemical reactivity of this compound derivatives has been utilized in spectroscopic studies, particularly in the characterization of radical species and their interactions. This is crucial in understanding various chemical and physical processes at the molecular level (Lam et al., 2008).
Mechanism of Action
Target of Action
It is structurally similar to 4,4’-dihydroxybenzophenone, which is known to target lanosterol 14-alpha demethylase, a key enzyme in the biosynthesis of ergosterol .
Mode of Action
Based on its structural similarity to 4,4’-dihydroxybenzophenone, it may interact with its target enzyme and inhibit its function
Safety and Hazards
properties
IUPAC Name |
bis(4-phenylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O/c26-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQHCGWCUVLPSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281360 | |
Record name | 4,4'-Diphenylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3478-90-8 | |
Record name | 4-Biphenylyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Diphenylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Diphenylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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